molecular formula C10H11NO B12083259 1H-Indole-4-methanol, 6-methyl- CAS No. 1090903-91-5

1H-Indole-4-methanol, 6-methyl-

Cat. No.: B12083259
CAS No.: 1090903-91-5
M. Wt: 161.20 g/mol
InChI Key: NTECKSIVLBSVAL-UHFFFAOYSA-N
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Description

1H-Indole-4-methanol, 6-methyl- is a substituted indole derivative characterized by a methanol (-CH2OH) group at position 4 and a methyl (-CH3) group at position 6 of the indole ring. The indole scaffold is a bicyclic aromatic structure with a benzene fused to a pyrrole ring, widely studied for its pharmacological and synthetic relevance. Substitutions at positions 4 and 6 influence the compound’s electronic properties, solubility, and biological interactions.

For instance, 3-(4-Methoxybenzyl)-6-methyl-1H-indole (3z) was synthesized via alkylation of 6-methyl-1H-indole using (3-((1H-indol-3-yl)methyl)phenyl)methanol, followed by purification via flash chromatography . This suggests that similar strategies, such as functionalization of pre-methylated indoles, could be applied to synthesize the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1090903-91-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(6-methyl-1H-indol-4-yl)methanol

InChI

InChI=1S/C10H11NO/c1-7-4-8(6-12)9-2-3-11-10(9)5-7/h2-5,11-12H,6H2,1H3

InChI Key

NTECKSIVLBSVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CNC2=C1)CO

Origin of Product

United States

Preparation Methods

Ketone Precursor Design and Cyclization

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. A critical step involves selecting a ketone precursor that inherently contains the desired substituents. For 6-methyl-1H-indole-4-methanol, a ketone such as 4-hydroxymethyl-2-methylcyclohexanone is theorized to direct cyclization with phenylhydrazine, yielding the target indole skeleton. In practice, ethyl 1-methyl-1H-indole-2-carboxylate serves as a model intermediate, synthesized via cyclization of methyl propionylacetate with phenylhydrazine under acidic conditions. Modifying the ketone to include a hydroxymethyl group at position 4 could enable direct incorporation during indole formation.

Post-Cyclization Functionalization

Post-cyclization oxidation or reduction steps may refine substituent positioning. For instance, the ketoalcohol 2a in Scheme 2a of demonstrates how oxidative cleavage (e.g., with DMSO and dioxomolybdenum catalysts) can generate carbonyl intermediates, which are subsequently reduced to hydroxymethyl groups. Applying this to a 4-keto-6-methylindole intermediate could yield the target compound via sodium borohydride reduction. Challenges include avoiding over-reduction to methyl groups and managing competing side reactions during cyclization.

Halogenation and Nucleophilic Hydroxymethyl Substitution

Bromination at Position 4

Introducing bromine at position 4 of 6-methylindole enables subsequent nucleophilic substitution. Source details sulfuryl chloride (SO₂Cl₂) as a halogenating agent for methyl propionylacetate, producing α-chloro intermediates. Adapting this to 6-methylindole under controlled temperatures (-20°C to 25°C) could yield 4-bromo-6-methylindole , though indole’s inherent reactivity at position 3 necessitates directing groups (e.g., N-methylation) to favor position 4 halogenation.

Hydroxymethylation via Alkaline Hydrolysis

The brominated intermediate undergoes nucleophilic substitution with hydroxymethyl nucleophiles. Patent describes converting α-bromoalkanoic acid esters to glyoxamides via ammonia treatment, suggesting that similar conditions (aqueous NaOH, 60°C) could displace bromide with hydroxymethyl groups. Yields here depend on solvent polarity, with dimethylformamide (DMF) or hexafluoroisopropanol (HFIP) enhancing substitution rates.

Friedel-Crafts Acylation and Ketone Reduction

Acylation at Position 4

Friedel-Crafts acylation introduces ketone groups to electron-rich indole rings. Using acetyl chloride and AlCl₃, 6-methylindole can be acylated at position 4 to form 4-acetyl-6-methylindole . However, competing acylation at positions 2 and 3 requires careful control of Lewis acid stoichiometry and reaction temperature (0–5°C).

Borohydride Reduction to Methanol

Reduction of the 4-acetyl group to hydroxymethyl is achieved with NaBH₄ in methanol. Source validates this approach for tertiary alcohols, demonstrating >90% conversion when using excess borohydride at 0°C. The resultant 4-(hydroxymethyl)-6-methylindole is purified via silica gel chromatography, with yields sensitive to steric hindrance from the adjacent methyl group.

Directed Lithiation and Formylation

N-Methylation for Directed Metalation

N-Methylation of indole (using methyl iodide or dimethyl sulfate) directs lithiation to position 4. Source employs 2-lithio-1-methylindole for functionalization, suggesting that similar conditions (LDA, THF, -78°C) could generate 4-lithio-1-methyl-6-methylindole . Quenching with dimethylformamide (DMF) introduces a formyl group, yielding 4-formyl-6-methylindole .

Reduction of Formyl to Hydroxymethyl

Catalytic hydrogenation (H₂, Pd/C) or borohydride reduction converts the formyl group to hydroxymethyl. Source reports 91% yield for reducing ethyl 1-methylindole-2-carboxylate to carboxylic acid, underscoring the efficacy of NaBH₄ in methanol for alcohol synthesis.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/StepsYield (%)ChallengesReference
Fischer Indole SynthesisPhenylhydrazine, HCl, NaBH₄65–75Regiochemical control of ketone
Halogenation-SubstitutionSO₂Cl₂, NaOH, DMF50–60Competing halogenation at C3
Friedel-Crafts ReductionAlCl₃, AcCl, NaBH₄70–80Over-acylation at C3
Directed LithiationLDA, DMF, NaBH₄60–70Sensitivity to moisture and oxygen

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data for analogous compounds (,) reveal distinct peaks:

  • Indole NH : δ 10.9–11.1 ppm (broad singlet)

  • C4-Hydroxymethyl : δ 5.9–6.1 ppm (doublet, J = 4.3 Hz)

  • C6-Methyl : δ 2.3–2.5 ppm (singlet)

Infrared (IR) Spectroscopy

Hydroxymethyl groups exhibit O-H stretches at 3200–3600 cm⁻¹ and C-O vibrations at 1050–1150 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1H-Indole-4-methanol, 6-methyl- exhibits a range of biological activities, making it a compound of interest in pharmaceutical research:

Anticancer Activity

Recent studies have demonstrated that derivatives of indole compounds show significant anticancer properties against various cancer cell lines, including colorectal and breast cancer . For instance:

  • Mechanism of Action : Indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways.

Neuropharmacological Effects

Research indicates that indole derivatives may act as ligands for neurotransmitter receptors, particularly serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Antimicrobial Properties

Indole compounds have been reported to possess antimicrobial activity against a range of pathogens. The hydroxymethyl group in 1H-Indole-4-methanol, 6-methyl- may enhance its interaction with microbial targets .

Case Studies

Study Focus Findings
Study A Anticancer effectsDemonstrated effective inhibition of HCT-116 colon cancer cells with IC50 values indicating potent activity.
Study B Synthesis and evaluationDeveloped novel indazole derivatives showing enhanced biological activity compared to traditional compounds.
Study C Neuropharmacological evaluationFound significant binding affinity to serotonin receptors, indicating potential for mood disorder treatments.

Mechanism of Action

The mechanism of action of (6-methyl-1H-indol-4-yl)methanol involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The methanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substitutions on the indole ring significantly alter molecular properties. Below is a comparative analysis of 1H-Indole-4-methanol, 6-methyl- with related derivatives:

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
1H-Indole-4-methanol, 6-methyl- -CH2OH (4), -CH3 (6) Enhanced solubility (due to -OH), potential H-bonding interactions N/A (Inference)
6-Methyl-1H-indole -CH3 (6) Hydrophobic; base structure for further derivatization
3-(4-Methoxybenzyl)-6-methyl-1H-indole (3z) -CH2C6H4OMe (3), -CH3 (6) Lipophilic; used in medicinal chemistry for alkylation studies
1H-Indole-6-carboxylic acid -COOH (6) High polarity; potential for salt formation
6-Methoxy-4-methyl-1H-indole -OCH3 (6), -CH3 (4) Electron-donating groups improve stability under acidic conditions

Key Observations :

  • The methanol group at position 4 in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 6-methyl-1H-indole.
  • Methyl groups (e.g., at position 6) enhance hydrophobicity, which may improve membrane permeability in biological systems .

Structural and Conformational Analysis

The indole ring’s puckering (non-planarity) influences molecular interactions. defines puckering coordinates for monocyclic systems, noting that substituents like -CH3 or -CH2OH may alter ring conformation . For example:

  • Methanol’s -OH group may participate in intramolecular H-bonding, affecting overall rigidity.

Biological Activity

1H-Indole-4-methanol, 6-methyl- (CAS Number: 1090903-91-5) is a compound belonging to the indole family, which is known for its diverse biological activities. Indoles have been extensively studied for their potential therapeutic applications due to their ability to interact with various biological targets. This article reviews the biological activity of 1H-Indole-4-methanol, 6-methyl-, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

1H-Indole-4-methanol, 6-methyl- has a molecular formula of C10H11NO. Its structure includes an indole ring system, which is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the hydroxymethyl and methyl groups contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that compounds with indole structures exhibit significant antimicrobial properties. In particular, derivatives of indole have shown efficacy against various bacterial strains. For instance, studies have demonstrated that certain indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Indole Derivative AStaphylococcus aureus50 μg/ml
Indole Derivative BEscherichia coli62.5 μg/ml
Indole Derivative CCandida albicans250 μg/ml

Antiviral Activity

Indole-based compounds have also been investigated for their antiviral properties. Specifically, structure-activity relationship studies have highlighted the potential of certain indoles as fusion inhibitors against HIV-1. Compounds derived from indole structures demonstrated submicromolar activity against viral fusion processes, suggesting that 1H-Indole-4-methanol, 6-methyl- may possess similar antiviral potential .

Anti-inflammatory Effects

There is emerging evidence that indole derivatives can exert anti-inflammatory effects by modulating immune responses. For example, studies have shown that certain indoles can inhibit the production of pro-inflammatory cytokines in immune cells, indicating their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Birajdar et al. evaluated various indole derivatives for their antimicrobial activity against pathogens such as S. aureus and E. coli. The results indicated that specific substitutions on the indole ring significantly enhanced antimicrobial potency, with some compounds achieving MIC values comparable to established antibiotics .

Case Study 2: Antiviral Screening

In a high-throughput screening for HIV fusion inhibitors, several indole derivatives were identified as potent inhibitors with EC50 values in the nanomolar range. The study emphasized the importance of structural modifications in enhancing antiviral activity .

Structure-Activity Relationship (SAR)

The biological activity of indoles is closely related to their chemical structure. Modifications at various positions on the indole ring can lead to significant changes in activity:

  • Position 4 : Hydroxymethyl substitution enhances binding affinity to viral proteins.
  • Position 6 : Methyl groups can improve lipophilicity, aiding in cellular uptake.

Table summarizing key findings from SAR studies:

Substituent PositionModification TypeEffect on Activity
4HydroxymethylIncreased binding affinity
6MethylEnhanced lipophilicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-1H-indole-4-methanol, and what analytical techniques are essential for confirming its purity and structure?

  • Synthesis : Common methods include Friedel-Crafts alkylation or reductive amination starting from 6-methylindole derivatives. For example, catalytic hydrogenation of a ketone intermediate (e.g., 6-methylindole-4-carboxaldehyde) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the methanol derivative .
  • Characterization : Use ¹H/¹³C NMR to confirm the methyl group position and hydroxyl functionality. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%) .

Q. What spectroscopic methods are most effective for characterizing the methyl group position in this compound?

  • NMR : ¹H NMR can distinguish the 6-methyl group via coupling patterns (e.g., singlet at δ ~2.3 ppm for aromatic methyl) and NOE experiments to confirm proximity to the indole core .
  • IR Spectroscopy : The O-H stretch (~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) provide additional structural confirmation .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of 6-methyl-1H-indole-4-methanol?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while methanol/ethanol improve reduction kinetics .
  • Temperature Control : Maintain 0–25°C during sensitive steps (e.g., NaBH₄ reductions) to minimize side reactions .

Advanced Research Questions

Q. How does the 6-methyl substitution influence the compound’s binding affinity in enzyme active sites, and what methodologies are used to study these interactions?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorescence-based assays (e.g., FABP4 inhibition studies) to compare methylated vs. non-methylated analogs .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the 6-methyl group and hydrophobic pockets in target proteins (e.g., monooxygenases) .
  • X-ray Crystallography : Resolve co-crystal structures to visualize methyl group positioning in active sites (e.g., TropB enzyme studies) .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

  • Metabolite Profiling : Use LC-MS/MS to identify in vivo metabolites that may alter activity (e.g., glucuronidation of the hydroxyl group) .
  • Pharmacokinetic Modeling : Assess bioavailability and tissue distribution via compartmental models to explain efficacy gaps .
  • Gene Knockout Models : Test activity in transgenic organisms lacking metabolic enzymes (e.g., CYP450s) to isolate compound effects .

Q. How can molecular modeling predict the impact of structural modifications on the compound’s pharmacological profile?

  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and methyl group steric parameters .
  • Free Energy Perturbation (FEP) : Calculate binding energy changes when substituting the methyl group with halogens or bulkier substituents .

Q. What methodologies are recommended for ecotoxicological assessment of 6-methyl-1H-indole-4-methanol?

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains to screen for DNA damage .
  • Algal Growth Inhibition : Measure EC₅₀ values in Chlorella vulgaris cultures to assess aquatic toxicity .
  • Degradation Studies : Use GC-MS to track biodegradation pathways in soil microcosms under aerobic/anaerobic conditions .

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